1-methyl-N'-(4-methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
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Description
1-methyl-N'-(4-methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives, which share structural similarities with 1-methyl-N'-(4-methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, are crucial in understanding their potential applications. For instance, Channar et al. (2019) focused on the synthesis and conformational studies of a new pyrazole derivative, highlighting the importance of molecular and crystal structure determination in developing compounds with specific properties. The detailed analysis helps in understanding the compound's stability and potential reactivity for further applications (Channar et al., 2019).
Antioxidant and Antitumor Activities
Research by El Sadek et al. (2014) on new synthesized aromatic C-nucleoside derivatives, including carbohydrazides, demonstrated significant antioxidant and antitumor activities. This study suggests that compounds structurally related to this compound could be explored for their therapeutic potential, particularly in developing treatments for cancer and diseases related to oxidative stress (El Sadek et al., 2014).
Antimicrobial Applications
The synthesis of pyrazole and fused pyrazolo derivatives has been linked to antimicrobial activity. Abunada et al. (2008) conducted a study on the synthesis and antimicrobial activity of certain pyrazole derivatives, revealing that these compounds could serve as a basis for developing new antimicrobial agents. Such studies indicate the potential of this compound derivatives in contributing to the field of antimicrobial research (Abunada et al., 2008).
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, performing molecular docking and spectroscopic studies. Their research highlights the compound's potential as an anti-diabetic agent, demonstrating the utility of pyrazole derivatives in developing treatments for chronic conditions. The molecular docking studies reveal how structural analogs of this compound could interact with biological targets, providing insights into their mechanism of action (Karrouchi et al., 2021).
Properties
IUPAC Name |
1-methyl-N'-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-3-5-9(6-4-8)12(22)18-19-13(23)10-7-21(2)20-11(10)14(15,16)17/h3-7H,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWBGWVDUURDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(N=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326682 |
Source
|
Record name | 1-methyl-N'-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477762-32-6 |
Source
|
Record name | 1-methyl-N'-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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